4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide
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Overview
Description
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperazine ring and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with various reagents to form intermediate compounds, which are then further reacted to produce the final compound . The reaction conditions often involve the use of catalysts such as sodium borohydride or lithium aluminum hydride for reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenethylamine
- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-methoxybenzenamide, N-(4-methoxyphenyl)-
Uniqueness
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide is unique due to its specific molecular structure, which includes a combination of methoxyphenyl groups and a piperazine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H27N3O5S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H27N3O5S/c1-22(30(26,27)20-10-8-19(29-3)9-11-20)16-21(25)24-14-12-23(13-15-24)17-4-6-18(28-2)7-5-17/h4-11H,12-16H2,1-3H3 |
InChI Key |
CLOZQKFCCVAUJH-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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